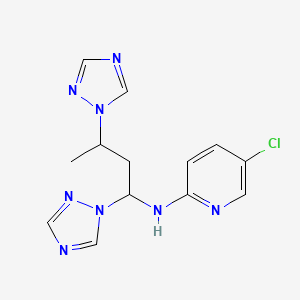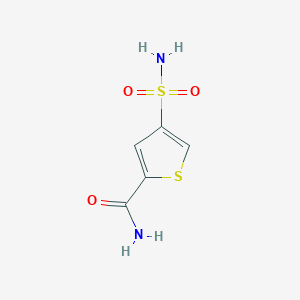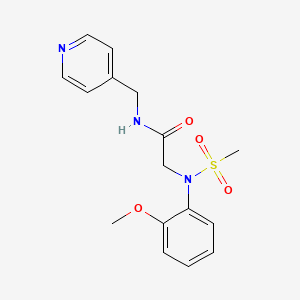
1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine, also known as N-(4-fluorophenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide (abbreviated as FEP), is a synthetic compound that belongs to the class of piperazine derivatives. FEP has gained significant attention in recent years due to its potential therapeutic properties, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of FEP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. FEP has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. FEP has also been shown to modulate the activity of glutamate receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
FEP has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. FEP has also been shown to reduce the levels of inflammatory cytokines, which are proteins that play a role in the immune response. Furthermore, FEP has been shown to increase the levels of antioxidants, which are molecules that protect cells from damage caused by free radicals.
実験室実験の利点と制限
FEP has several advantages for lab experiments, including its high purity and stability. FEP is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, FEP has several limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses. Researchers must take these limitations into consideration when designing experiments using FEP.
将来の方向性
There are several future directions for research on FEP. One potential direction is to investigate its potential use in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another potential direction is to investigate its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, future research could focus on optimizing the synthesis method of FEP to improve its yield and purity.
合成法
FEP can be synthesized through several methods, including the reaction of 4-ethoxybenzoyl chloride with 4-fluoroaniline in the presence of a base or by the reductive amination of 4-fluoro-1-nitrobenzene with 4-ethoxyaniline. The yield and purity of FEP can be improved by using high-performance liquid chromatography (HPLC) or recrystallization techniques.
科学的研究の応用
FEP has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. FEP has also been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats. Furthermore, FEP has been studied for its potential use in treating neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-2-24-18-9-3-15(4-10-18)19(23)22-13-11-21(12-14-22)17-7-5-16(20)6-8-17/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTYYZMSGSUUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)


![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)



![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)
![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)



